Diethyl 1H-pyrazol-3-ylphosphonate
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Overview
Description
Diethyl 1H-pyrazol-3-ylphosphonate is an organophosphorus compound that contains both a pyrazole ring and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrazol-3-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of pyrazole derivatives with diethyl phosphite. For instance, a one-pot reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions has been reported . This method is efficient and eco-friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of recyclable and non-volatile catalysts, such as nano SnO2, is preferred to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-pyrazol-3-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .
Scientific Research Applications
Diethyl 1H-pyrazol-3-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 1H-pyrazol-3-ylphosphonate involves its interaction with various molecular targets. For instance, it can inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This mechanism is similar to that of other organophosphorus compounds used as pesticides and nerve agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and phosphonate esters, such as diethyl (3-methyl-1-phenyl-1H-pyrazol-4-yl)phosphonate and diethyl [5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]phosphonate .
Uniqueness
Diethyl 1H-pyrazol-3-ylphosphonate is unique due to its combination of a pyrazole ring and a phosphonate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N2O3P |
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Molecular Weight |
204.16 g/mol |
IUPAC Name |
5-diethoxyphosphoryl-1H-pyrazole |
InChI |
InChI=1S/C7H13N2O3P/c1-3-11-13(10,12-4-2)7-5-6-8-9-7/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
XAXIEAXQAMQFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=NN1)OCC |
Origin of Product |
United States |
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